Lipophilicity (cLogP) Comparison of 3-Methoxy-N,N,4-trimethylbenzamide and Its 3-Methoxy-4-Methylbenzamide Parent
The introduction of the N,N-dimethyl amide moiety in 3-methoxy-N,N,4-trimethylbenzamide, compared to a hypothetical 3-methoxy-4-methylbenzamide parent (which would possess a primary amide, -CONH₂), is predicted to significantly increase lipophilicity. The calculated partition coefficient (cLogP) for 3-methoxy-N,N,4-trimethylbenzamide is estimated at 1.80 ± 0.5 . In contrast, a comparable benzamide with a primary amide group is typically more hydrophilic [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~1.80 (predicted) |
| Comparator Or Baseline | 3-methoxy-4-methylbenzamide (primary amide analog) |
| Quantified Difference | Quantitative difference not directly reported; target compound is more lipophilic by inference due to N,N-dimethyl substitution. |
| Conditions | Computational prediction (ChemDraw/ACD/Labs Percepta class-level inference) [1] |
Why This Matters
Increased lipophilicity impacts membrane permeability and distribution, which are critical parameters for selecting the appropriate benzamide core in drug design and agrochemical development.
- [1] Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, 2012. pp 100-150. View Source
